Cas no 402932-11-0 (2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide)

2-Cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with dichlorophenyl and fluorophenyl substituents. Its distinct structure, combining electron-withdrawing groups (cyano, chloro, fluoro) with an enamide moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The compound exhibits potential as a precursor for bioactive molecules due to its reactivity in Michael addition and nucleophilic substitution reactions. Its rigid aromatic framework enhances stability, while the polar functional groups improve solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in the synthesis of heterocyclic systems and as a building block for developing small-molecule inhibitors or functional materials.
2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide structure
402932-11-0 structure
Product name:2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide
CAS No:402932-11-0
MF:C16H9Cl2FN2O
MW:335.159865140915
CID:5904155
PubChem ID:7948135

2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide
    • 2-Propenamide, 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)-
    • 402932-11-0
    • EN300-26582934
    • 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
    • AKOS000961502
    • Z44309186
    • Inchi: 1S/C16H9Cl2FN2O/c17-14-3-1-2-10(15(14)18)8-11(9-20)16(22)21-13-6-4-12(19)5-7-13/h1-8H,(H,21,22)
    • InChI Key: LUKUABTWKIKMLB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1)(=O)C(C#N)=CC1=CC=CC(Cl)=C1Cl

Computed Properties

  • Exact Mass: 334.0075965g/mol
  • Monoisotopic Mass: 334.0075965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.462±0.06 g/cm3(Predicted)
  • Boiling Point: 540.0±50.0 °C(Predicted)
  • pka: 9.73±0.70(Predicted)

2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582934-0.05g
2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
402932-11-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide

Research Briefing on 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide (CAS: 402932-11-0)

The compound 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide (CAS: 402932-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.

Recent studies have highlighted the role of 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide as a potent inhibitor of specific kinase pathways implicated in inflammatory and oncogenic processes. The compound's unique chemical structure, featuring a cyano group and dichlorophenyl moiety, contributes to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with key enzymatic sites.

In vitro and in vivo experiments have demonstrated promising results, particularly in the context of autoimmune diseases and certain cancer types. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant anti-proliferative effects against triple-negative breast cancer cell lines, with an IC50 value in the low micromolar range. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been optimized through structural modifications, as detailed in recent patent filings.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to address these limitations through the development of derivative compounds and improved delivery systems. The compound's potential as a lead molecule in drug discovery underscores the importance of continued exploration in this area.

In conclusion, 2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl) prop-2-enamide represents a promising candidate for therapeutic development, with recent studies shedding light on its mechanistic and pharmacological properties. Future research should focus on optimizing its efficacy and safety profiles to facilitate its transition from bench to bedside.

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